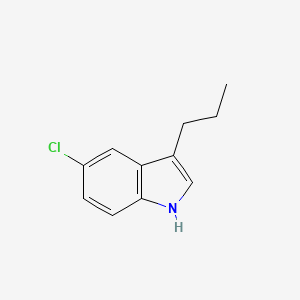
5-chloro-3-propyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-3-propyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of chlorine and propyl groups to the indole nucleus can enhance its biological activity and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-propyl-1H-indole typically involves the chlorination of 3-propylindole. One common method is the electrophilic substitution reaction where chlorine is introduced to the indole ring. This can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-chloro-3-propyl-1H-indole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: N-chlorosuccinimide (NCS) for chlorination, and various alkyl halides for alkylation reactions.
Major Products: The major products formed from these reactions include various chlorinated, alkylated, and oxidized derivatives of this compound, each with unique biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-chloro-3-propyl-1H-indole is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the development of new synthetic pathways and the exploration of novel chemical reactions .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antiviral, anticancer, and antimicrobial activities .
Medicine: The compound is investigated for its therapeutic potential. Its derivatives are being explored as potential drug candidates for treating various diseases, including cancer and viral infections .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the development of new materials .
Wirkmechanismus
The mechanism of action of 5-chloro-3-propyl-1H-indole involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation . The exact pathways and molecular targets depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
5-chloroindole: Similar in structure but lacks the propyl group, which may affect its biological activity.
3-propylindole: Lacks the chlorine atom, which can influence its chemical reactivity and biological properties.
5-chloro-3-methylindole: Has a methyl group instead of a propyl group, leading to different chemical and biological characteristics.
Uniqueness: 5-chloro-3-propyl-1H-indole is unique due to the presence of both chlorine and propyl groups, which can enhance its biological activity and chemical properties. This combination allows for a broader range of applications in research and industry compared to its similar compounds .
Eigenschaften
Molekularformel |
C11H12ClN |
|---|---|
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
5-chloro-3-propyl-1H-indole |
InChI |
InChI=1S/C11H12ClN/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h4-7,13H,2-3H2,1H3 |
InChI-Schlüssel |
WVYVDDMESPHTLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CNC2=C1C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)

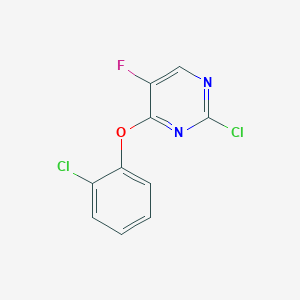
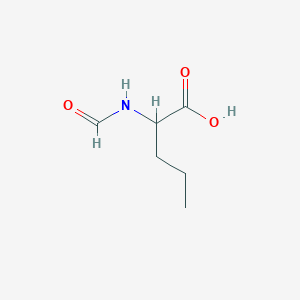
![1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13197975.png)


![N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B13197993.png)
![4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13197997.png)
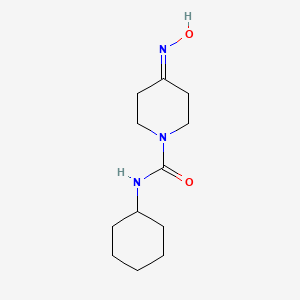
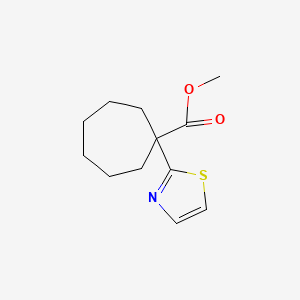
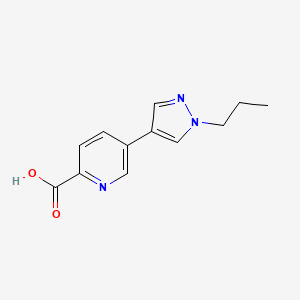

![3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13198035.png)
